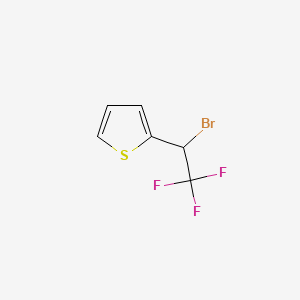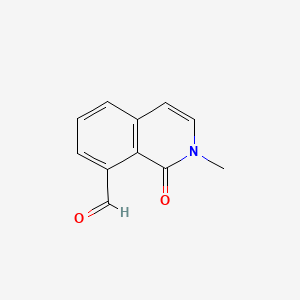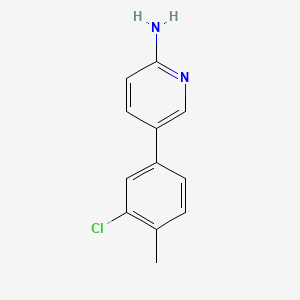
1-Chloro-4-iodo-2-methoxy-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-iodo-2-methoxy-5-methylbenzene is an aromatic compound with a benzene ring substituted with chlorine, iodine, methoxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-iodo-2-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-chloro-2-methoxy-5-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes chlorination, methylation, methoxylation, and iodination steps, each optimized for high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-iodo-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (e.g., nitration, sulfonation).
Oxidation Reactions: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carboxyl group.
Reduction Reactions: Reduction of the iodine substituent to a hydrogen atom.
Common Reagents and Conditions:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Using fuming sulfuric acid.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of dehalogenated products.
Applications De Recherche Scientifique
1-Chloro-4-iodo-2-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific aromatic substitution patterns.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-iodo-2-methoxy-5-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution reactions, while the methoxy group can participate in electron-donating interactions, influencing the reactivity of the benzene ring. The methyl group can also affect the compound’s steric and electronic properties, impacting its overall reactivity .
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
- 1-Iodo-2-methoxy-4-methylbenzene
- 1-Chloro-5-iodo-2-methoxy-4-methylbenzene
Comparison: 1-Chloro-4-iodo-2-methoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. The presence of both chlorine and iodine atoms provides unique reactivity in substitution reactions, while the methoxy and methyl groups influence its electronic properties. This combination of substituents makes it a valuable compound for targeted synthetic applications and research .
Propriétés
IUPAC Name |
1-chloro-4-iodo-2-methoxy-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYALOPCBUPXWBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B572139.png)






